molecular formula C18H24N4O3 B12231329 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine

Cat. No.: B12231329
M. Wt: 344.4 g/mol
InChI Key: IWUDVQMOKWYWEI-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.

    Functionalization of the Core: The imidazo[1,2-b]pyridazine core can be functionalized at various positions using halogenation, alkylation, or acylation reactions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the functionalized imidazo[1,2-b]pyridazine core.

    Introduction of the Oxolane Group: The oxolane group can be attached via esterification or amidation reactions, depending on the desired functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine or piperidine derivatives.

Scientific Research Applications

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone

InChI

InChI=1S/C18H24N4O3/c1-13-10-22-16(19-13)2-3-17(20-22)25-11-14-4-7-21(8-5-14)18(23)15-6-9-24-12-15/h2-3,10,14-15H,4-9,11-12H2,1H3

InChI Key

IWUDVQMOKWYWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCOC4

Origin of Product

United States

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